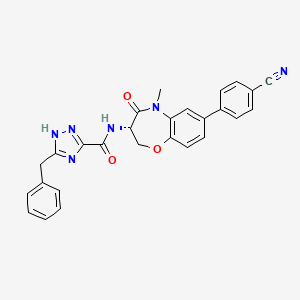
pan-KRAS-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pan-KRAS-IN-7 is a novel compound designed to inhibit the activity of Kirsten rat sarcoma virus (KRAS) proteins, which are frequently mutated in various cancers. KRAS mutations are particularly prevalent in pancreatic, colorectal, and lung cancers, making KRAS a critical target for cancer therapy . This compound aims to inhibit a broad spectrum of KRAS mutants, offering a potential therapeutic option for cancers driven by these mutations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Common reagents used in these reactions include palladium catalysts, organic solvents, and specific ligands to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the compound. This process often includes optimization of reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pan-KRAS-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts, specific ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pan-KRAS-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study KRAS-related pathways and interactions.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers with KRAS mutations, particularly pancreatic, colorectal, and lung cancers
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Wirkmechanismus
Pan-KRAS-IN-7 exerts its effects by binding to KRAS proteins and inhibiting their activity. This inhibition prevents KRAS from interacting with downstream effectors, thereby blocking the signaling pathways that promote cell growth and proliferation . The compound specifically targets the guanine nucleotide exchange factors (GEFs) that activate KRAS, as well as the GTPase-activating proteins (GAPs) that regulate KRAS activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BI-2852: Another pan-KRAS inhibitor that targets a broad spectrum of KRAS mutants.
BAY-293: A pan-KRAS inhibitor with similar inhibitory effects on KRAS activation.
Sotorasib (AMG510): A KRAS G12C-specific inhibitor approved for treating non-small cell lung cancer.
Uniqueness
Pan-KRAS-IN-7 is unique in its ability to inhibit a wide range of KRAS mutants, making it a versatile option for targeting various KRAS-driven cancers. Unlike mutation-specific inhibitors like sotorasib, this compound offers broader applicability across different cancer types .
Eigenschaften
Molekularformel |
C48H61N7O7S |
|---|---|
Molekulargewicht |
880.1 g/mol |
IUPAC-Name |
(2R,3S)-N-[(7S,13S)-21-ethyl-20-[5-[3-[(3S)-3-(hydroxymethyl)morpholin-4-yl]prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C48H61N7O7S/c1-8-54-40-14-13-32-20-34(40)36(44(54)35-19-31(23-49-43(35)30(4)60-7)11-9-15-53-17-18-61-25-33(53)24-56)22-48(5,6)27-62-47(59)37-12-10-16-55(52-37)46(58)38(21-41-50-39(32)26-63-41)51-45(57)42-28(2)29(42)3/h13-14,19-20,23,26,28-30,33,37-38,42,52,56H,8,10,12,15-18,21-22,24-25,27H2,1-7H3,(H,51,57)/t28-,29+,30-,33-,37-,38-,42?/m0/s1 |
InChI-Schlüssel |
OXNMDFCABBFAJZ-OPEARJKLSA-N |
Isomerische SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOC[C@@H]7CO)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C |
Kanonische SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOCC7CO)C(C)OC)(C)C)NC(=O)C8C(C8C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)


![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)


![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)

![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)

